Cinnamalacetone
Description
Historical Context of Dicinnamalacetone (B213131) Synthesis and Early Investigations
Dithis compound, systematically known as (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one, is a conjugated organic compound that has long been a subject of interest in organic chemistry. wikipedia.org Its preparation is a well-established example of a base-catalyzed crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation. wikipedia.org This reaction involves two equivalents of cinnamaldehyde (B126680) reacting with one equivalent of acetone (B3395972). quizlet.com The synthesis is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide, in a solvent mixture, commonly ethanol (B145695) and water. wikipedia.orgscholarsresearchlibrary.comijarsct.co.in
The mechanism for this synthesis begins with the deprotonation of an alpha-hydrogen from acetone by the base, which forms a resonance-stabilized enolate ion. chegg.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a cinnamaldehyde molecule. ijarsct.co.in The resulting intermediate undergoes dehydration to form a conjugated system. ijarsct.co.in The process repeats on the other side of the acetone molecule to yield the final dithis compound product. quizlet.com The entire preparation is noted in chemical education as an example of a clock reaction, where the product precipitates suddenly after a noticeable delay following the mixing of reactants. wikipedia.org This delay is attributed to the first condensation step being significantly slower than the second. wikipedia.org
Early investigations into dithis compound were not limited to its synthesis. The compound was identified for its utility as a chemical indicator. It has been used to measure the surface acidity of materials like homoionic montmorillonites and to detect the presence of excess hydrogen halides in various organic solvents, where it produces a distinct color change from yellow to bright red. chemicalbook.com It has also been employed as an indicator in acidity studies of other materials, such as silica-supported acids and in specific organic reactions. soton.ac.ukorgsyn.org
Table 1: Typical Laboratory Synthesis of Dithis compound
| Role | Chemical | Typical Ratio/Solvent | Purpose |
|---|---|---|---|
| Reactant | Cinnamaldehyde | 2 equivalents | Provides the phenylpropenal units. quizlet.com |
| Reactant | Acetone | 1 equivalent | Provides the central carbonyl and alpha-carbons. quizlet.com |
| Catalyst | Sodium Hydroxide (NaOH) | Aqueous Solution | Facilitates the formation of the acetone enolate. ijarsct.co.inchegg.com |
| Solvent | Ethanol (EtOH) | Mixed with water | Dissolves reactants and facilitates the reaction. wikipedia.orgscholarsresearchlibrary.com |
Academic Significance and Research Trajectories of Dithis compound
The academic significance of dithis compound extends from its foundational role in organic chemistry education to its application in advanced materials science and other specialized fields. Its straightforward, high-yield synthesis makes it an ideal compound for undergraduate organic chemistry labs to demonstrate the principles of aldol condensation and crystallization techniques. wikipedia.orgwikipedia.orgquizlet.com
A primary trajectory of modern research involves the exploration of dithis compound's nonlinear optical (NLO) properties. scholarsresearchlibrary.com Organic materials with significant NLO effects are sought for applications in photonics, including optical switching and memory devices. scholarsresearchlibrary.com Dithis compound is studied as a Λ-shaped molecule with a π-conjugated system, which is a common approach in molecular engineering for NLO materials. scholarsresearchlibrary.com Investigations have confirmed its ability to produce second-harmonic generation (SHG), a key NLO phenomenon, with a measured efficiency approximately twice that of the standard reference material, urea. scholarsresearchlibrary.com Characterization for these studies typically involves techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC). scholarsresearchlibrary.com
Another significant research area is in materials science for sunscreen and solar cell applications. The extended conjugated system in dithis compound allows it to absorb UV and high-energy visible light, a key characteristic for chemical sunscreens. quizlet.comstackexchange.com Research has been conducted to characterize its potential as a UV filter. quizlet.com Furthermore, studies have explored the creation of dithis compound thin films for potential use in solar cell technologies, though this research is still emerging. researchgate.net
The compound also continues to be relevant in analytical and physical chemistry. Its use as a Hammett indicator to determine the acidity of surfaces remains a valuable application. soton.ac.uk Additionally, research has delved into its interaction with other molecules, such as its inclusion within cyclodextrin (B1172386) complexes, which is studied using molecular modeling and physicochemical evaluations. conicet.gov.ar Other studies have investigated the properties of dithis compound and its derivatives as potential hydroxyl radical scavengers. usm.my
Table 2: Characterization Data for Dithis compound
| Property | Value / Observation | Significance |
|---|---|---|
| Appearance | Yellow crystalline solid. wikipedia.orgijarsct.co.in | The color is due to the extended π → π* transition in the conjugated system. wikipedia.org |
| Melting Point | ~142-143 °C. wikipedia.orgscholarsresearchlibrary.com | Used as a key indicator of purity after synthesis and recrystallization. quizlet.comijarsct.co.in |
| UV-Vis λmax | ~377 nm (in 95% ethanol). stackexchange.com | Indicates strong absorption in the UV-A range, relevant for sunscreen applications. stackexchange.com |
| Second-Harmonic Generation (SHG) | ~2 times that of Urea. scholarsresearchlibrary.com | Confirms its potential as a nonlinear optical (NLO) material. scholarsresearchlibrary.com |
Table 3: Summary of Dithis compound Research Applications
| Research Area | Specific Application | Key Research Findings |
|---|---|---|
| Chemical Education | Model for Aldol Condensation | Demonstrates a classic Claisen-Schmidt and clock reaction. wikipedia.org |
| Nonlinear Optics (NLO) | Second-Harmonic Generation | The molecule's conjugated system leads to significant NLO properties. scholarsresearchlibrary.com |
| Material Science | UV-Filter / Sunscreen | The extended conjugation allows for absorption of UV radiation. quizlet.comstackexchange.com |
| Material Science | Solar Cells | Thin films have been synthesized and characterized for potential solar applications. researchgate.net |
| Analytical Chemistry | Acidity Indicator | Used to determine surface acidity (pKa = -3.0). soton.ac.uk |
| Supramolecular Chemistry | Host-Guest Chemistry | Studied for its ability to form inclusion complexes with cyclodextrins. conicet.gov.ar |
| Biochemistry | Radical Scavenger | Investigated for its activity in scavenging hydroxyl radicals. usm.my |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
PRNUCJKOERXADE-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Mechanistic Elucidations of Dicinnamalacetone
Base-Catalyzed Aldol (B89426) Condensation of Cinnamaldehyde (B126680) and Acetone (B3395972)
The base-catalyzed synthesis of dicinnamalacetone (B213131) from cinnamaldehyde and acetone unfolds through a sequence of well-defined mechanistic steps. ijarsct.co.in
The reaction sequence is initiated when the base catalyst, typically a hydroxide (B78521) ion (OH⁻), abstracts an alpha-hydrogen from an acetone molecule. chegg.comyoutube.com This deprotonation event leads to the formation of a resonance-stabilized enolate ion. chegg.com The resulting enolate is a strong nucleophile, a key reactive species that drives the subsequent steps of the synthesis. ijarsct.co.in
The acetone enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a cinnamaldehyde molecule. ijarsct.co.inyoutube.com This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate after protonation. ijarsct.co.in This process then repeats. The base deprotonates the intermediate at the other alpha-carbon of the original acetone unit, forming a new enolate. This enolate then attacks a second molecule of cinnamaldehyde. youtube.com This second nucleophilic addition, followed by protonation, yields a di-β-hydroxy ketone, the precursor to dithis compound.
The β-hydroxy ketone intermediates readily undergo dehydration, a process favored by the basic conditions and often facilitated by heat. amherst.edu The base removes a proton from the carbon alpha to the carbonyl group, and a hydroxide ion is subsequently eliminated from the beta-carbon. This elimination step results in the formation of a more stable, conjugated system. ijarsct.co.inmnstate.edu In the synthesis of dithis compound, two such dehydration events occur. The first dehydration yields the intermediate, this compound. acs.org The second dehydration follows the addition of the second cinnamaldehyde molecule, leading to the formation of the highly conjugated final product, dithis compound. youtube.com
During the synthesis of dithis compound, this compound is formed as an intermediate but is typically not isolated. acs.org The reaction conditions are generally optimized to drive the reaction to completion, favoring the formation of the final dithis compound product. brainly.com
Several factors make the isolation of the this compound intermediate challenging. The intermediate is itself reactive under the basic conditions and can readily form an enolate to react with another molecule of cinnamaldehyde. brainly.com The rate of the second condensation is often comparable to or faster than the first, particularly when cinnamaldehyde is not the limiting reagent. acs.org Furthermore, the final product, dithis compound, is a highly conjugated and thermodynamically stable molecule, which provides a strong driving force for the reaction to proceed to completion. brainly.com These kinetic and thermodynamic factors, combined with potential difficulties in separating the intermediate from the various other species in the reaction mixture, make its isolation impractical in a standard one-pot synthesis. brainly.comsciencemadness.org
Interactive Data Table of Compounds
| Compound Name | Role in Synthesis |
| Cinnamaldehyde | Electrophilic starting material |
| Acetone | Nucleophilic starting material (after enolate formation) |
| Acetone enolate | Nucleophilic intermediate |
| β-Hydroxy ketone intermediate | First aldol addition product |
| This compound | Dehydrated intermediate |
| Dithis compound precursor | Second aldol addition product |
| Dithis compound | Final product |
Formation and Non-Isolation of Intermediate this compound
Spontaneous Intramolecular Cyclization in Dithis compound Pathway
While the primary reaction pathway for dithis compound synthesis involves a double aldol condensation, under certain conditions, the potential for intramolecular cyclization of intermediates exists. The intermediate formed after the first condensation of cinnamaldehyde and acetone possesses both a ketone and an activated double bond. In theory, this could lead to a cyclization reaction. However, the predominant reaction pathway favors a second condensation with another molecule of cinnamaldehyde, leading to the linear dithis compound product. brainly.com The conditions of the reaction, such as the concentration of reactants and the nature of the catalyst, are optimized to favor the formation of dithis compound, thereby minimizing cyclization. brainly.com The formation of a stable six-membered ring through intramolecular cyclization is an energetically favorable process that can compete with the intermolecular condensation. brainly.com This phenomenon is more commonly observed in reactions specifically designed for ring formation, such as the Dieckmann condensation, which involves the intramolecular cyclization of diesters to form cyclic β-keto esters. libretexts.orglibretexts.org In the context of dithis compound synthesis, the reaction is typically driven towards the double condensation product. brainly.com
Understanding Double Condensation Phenomena in Dithis compound Synthesis
The formation of dithis compound is a prime example of a double condensation reaction. youtube.com The synthesis begins with the base-catalyzed deprotonation of an alpha-hydrogen from acetone, creating a resonance-stabilized enolate ion. chegg.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a cinnamaldehyde molecule. ijarsct.co.inyoutube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the α,β-unsaturated ketone, cinnamalideneacetone (also known as monothis compound). ijarsct.co.in
This intermediate, however, still possesses acidic alpha-hydrogens on the methyl group, allowing it to be deprotonated by the base to form a new enolate. youtube.com This second enolate then reacts with a second molecule of cinnamaldehyde in another aldol condensation reaction. chegg.comyoutube.com Subsequent dehydration of the β-hydroxy ketone intermediate yields the final product, dithis compound. youtube.com The entire process involves two moles of cinnamaldehyde reacting with one mole of acetone. chegg.comyoutube.com The reaction conditions are set to favor this double condensation, leading to the desired product. brainly.com
Exploration of Crossed Aldol Condensation Methodologies
Crossed aldol condensation is a versatile method for synthesizing α,β-unsaturated ketones, and the synthesis of dithis compound is a hallmark example. scholarsresearchlibrary.com This reaction is most effective when one of the carbonyl compounds, in this case, cinnamaldehyde, has no α-hydrogens and therefore cannot form an enolate ion itself. scholarsresearchlibrary.com This prevents self-condensation of the aldehyde and leads to a more controlled reaction with the enolate of the other carbonyl compound, acetone. scholarsresearchlibrary.com
The reaction is typically carried out using a strong base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol (B145695). ijarsct.co.inwikipedia.org The base facilitates the formation of the acetone enolate, which is the key nucleophile in the reaction. chegg.com The choice of reactants is crucial to avoid a mixture of products that can arise from self-condensation and multiple cross-condensation pathways. scholarsresearchlibrary.com The synthesis of dithis compound from cinnamaldehyde and acetone is a well-established procedure often used in academic settings to demonstrate the principles of crossed aldol condensation. wikipedia.org
Green Chemistry Approaches to Dithis compound Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for chemical synthesis. For aldol condensations, this often involves exploring alternative catalysts and reaction conditions to minimize waste and the use of hazardous substances. While traditional methods for dithis compound synthesis use strong bases in organic solvents, research into greener alternatives is ongoing. researchgate.net
Some approaches focus on using solid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. researchgate.net Other strategies involve using microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. researchgate.net The use of water as a solvent, where possible, is also a key principle of green chemistry. The synthesis of dithis compound can be performed in a mixture of ethanol and water, which is a step towards greener conditions. wikipedia.org Further research is aimed at developing catalytic systems that are highly efficient and selective under mild, environmentally benign conditions. researchgate.net
Reaction Kinetics and "Clock Reaction" Aspects of Dithis compound Formation
The synthesis of dithis compound is a well-known example of a "clock reaction," where a noticeable change, in this case, the precipitation of the yellow product, occurs after a specific time delay. wikipedia.orgwikipedia.org This phenomenon arises from the kinetics of the two consecutive condensation reactions.
The first condensation of acetone with one molecule of cinnamaldehyde to form the soluble intermediate, cinnamalideneacetone, is believed to be the slower, rate-determining step. wikipedia.orgacs.org The second condensation, where cinnamalideneacetone reacts with a second molecule of cinnamaldehyde, is comparatively faster. acs.org As a result, the final product, dithis compound, does not precipitate immediately upon mixing the reactants. Instead, there is an induction period during which the concentration of the intermediate builds up. wikipedia.org Once a sufficient concentration of the intermediate is formed, the second, faster reaction proceeds rapidly, leading to the sudden appearance of the dithis compound precipitate. youtube.comacs.org
The time it takes for the precipitate to appear can be influenced by factors such as reactant concentrations, temperature, and catalyst concentration. youtube.com This predictable time lag makes the reaction a useful tool for studying chemical kinetics. bellevuecollege.edu The initial rates method, where the rate of reaction is measured at the very beginning of the reaction, can be used to determine the rate law and activation energy for the reaction. bellevuecollege.eduox.ac.uk By varying the initial concentrations of the reactants and measuring the time to precipitation, the order of the reaction with respect to each reactant can be determined. ox.ac.uk
| Parameter | Description |
| Reaction Type | Clock Reaction wikipedia.orgwikipedia.org |
| Reactants | Cinnamaldehyde, Acetone ijarsct.co.in |
| Catalyst | Strong Base (e.g., NaOH, KOH) ijarsct.co.inwikipedia.org |
| Key Intermediate | Cinnamalideneacetone youtube.com |
| Rate-Determining Step | Formation of Cinnamalideneacetone wikipedia.orgacs.org |
| Observable Change | Sudden precipitation of yellow Dithis compound youtube.com |
| Influencing Factors | Reactant Concentration, Temperature, Catalyst Concentration youtube.com |
Iii. Advanced Spectroscopic Characterization and Structural Analysis of Dicinnamalacetone
Optical Spectroscopy Applications for Dicinnamalacetone (B213131)
Optical spectroscopy explores the interaction of light with dithis compound, offering insights into its electron distribution and excited states.
The extended π-conjugation in dithis compound, encompassing two phenyl rings and a polyenone system, gives rise to strong absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. msu.edu These absorptions are primarily due to π → π* electronic transitions. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent environment. uobabylon.edu.iq
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to complement experimental findings, predicting the electronic transitions of dithis compound. researchgate.net For instance, in dichloromethane (B109758), the experimental UV/Vis absorption spectrum of dithis compound is characterized by a major absorption band. researchgate.net A comparison between experimental and theoretically predicted UV/Vis spectra helps in understanding the nature of the electronic excitations. researchgate.net
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter obtained from UV-Vis spectroscopy. libretexts.org For conjugated systems like dithis compound, the π → π* transitions typically have high molar absorptivity values, often exceeding 10,000 L·mol⁻¹·cm⁻¹. msu.edu In contrast, n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are also possible but are generally much weaker and may be observed as a shoulder on the main absorption band. libretexts.org
Table 1: UV-Visible Absorption Data for Dithis compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Reference |
| Dichloromethane | Not specified | Not specified | π → π* | researchgate.net |
Note: Specific experimental values for λmax and molar absorptivity were not available in the searched literature.
Fluorescence spectroscopy provides information about the excited state of a molecule after it absorbs light. Dithis compound exhibits fluorescence, and its emission properties can be influenced by its environment. mdpi.com The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are important parameters that characterize the fluorescence behavior. nih.govresearchgate.net
Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, providing insights into the dynamics of the excited state. montana.edupicoquant.comhoriba.com These measurements can reveal information about various processes that lead to the de-excitation of the molecule, including radiative (fluorescence) and non-radiative decay pathways. mdpi.com The fluorescence decay of a molecule can be influenced by factors such as solvent polarity and the presence of quenchers. montana.edu
Studies on the inclusion complex of dithis compound with β-cyclodextrin have shown that the fluorescence intensity of dithis compound decreases upon encapsulation, indicating an interaction between the molecule and the cyclodextrin (B1172386) cavity. mdpi.com Time-resolved fluorescence studies of such complexes can provide further details on the nature of the host-guest interaction and the microenvironment of the encapsulated dithis compound. mdpi.com
Table 2: Photophysical Data for Dithis compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific experimental values for quantum yield and fluorescence lifetime for dithis compound were not available in the searched literature.
UV-Visible Absorption Spectroscopy Investigations of Dithis compound
Vibrational Spectroscopy Techniques Applied to Dithis compound
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. libretexts.orgwikipedia.org
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rtilab.com The FT-IR spectrum of dithis compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. nih.gov The most prominent peak is typically the stretching vibration of the carbonyl (C=O) group in the ketone, which appears as a strong, sharp band. Other significant absorptions include those from the C=C stretching of the aromatic rings and the polyene chain, as well as C-H stretching and bending vibrations. libretexts.org The positions of these bands provide valuable information for structural confirmation.
Table 3: Characteristic FT-IR Absorption Bands of Dithis compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1650 - 1700 | C=O stretch | Ketone |
| ~1500 - 1600 | C=C stretch | Aromatic ring, Polyene |
| ~3000 - 3100 | C-H stretch | Aromatic, Vinylic |
| ~950 - 1000 | C-H bend | trans-Vinylic |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method. A spectrum available on PubChem shows a strong carbonyl peak around 1650 cm⁻¹. nih.gov
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. koreascience.kr While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net A key difference is that vibrations that are strong in the Raman spectrum are often weak in the FT-IR spectrum, and vice versa. For dithis compound, the C=C stretching vibrations of the polyene chain and the aromatic rings are expected to be strong in the Raman spectrum due to the high polarizability of these bonds. Theoretical calculations using Density Functional Theory (DFT) have been used to predict the Raman spectrum of dithis compound, showing good agreement with experimental data. researchgate.net
Table 4: Selected Raman Shifts for Dithis compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Not specified | C=C stretch (polyene) |
| Not specified | C=C stretch (aromatic) |
Note: Specific experimental Raman shifts were not detailed in the searched literature, but a study mentions the use of micro-Raman spectroscopy to probe the vibrational modes. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Dithis compound Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy of Dithis compound
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. organicchemistrydata.orgresearchgate.net It provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. chegg.comchegg.com
In the ¹H NMR spectrum of dithis compound, the protons on the aromatic rings and the vinylic protons of the polyene chain appear in distinct regions. The aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the vinylic protons appear in a slightly more upfield region (δ 6-7.5 ppm). ubc.ca The coupling between adjacent protons (J-coupling) results in the splitting of signals, providing valuable information about the connectivity of the protons. libretexts.org The magnitude of the coupling constants for the vinylic protons can help to confirm the trans stereochemistry of the double bonds. libretexts.org
The ¹³C NMR spectrum provides information about the different carbon environments in dithis compound. The carbonyl carbon of the ketone is characteristically found in the most downfield region of the spectrum (typically δ > 180 ppm). The sp² hybridized carbons of the aromatic rings and the polyene chain resonate in the region of approximately δ 120-150 ppm. acs.org
Table 5: Representative ¹H NMR Chemical Shifts and Coupling Constants for Dithis compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | ~7.2 - 7.6 | m | - |
| Vinylic-H | ~6.5 - 7.5 | m | - |
Note: Detailed assignments require analysis of 2D NMR spectra. The data presented is a general representation based on typical values. chegg.comubc.ca
Table 6: Representative ¹³C NMR Chemical Shifts for Dithis compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | >180 |
| Aromatic & Vinylic-C | ~120 - 150 |
Note: The chemical shifts are approximate and can vary with the solvent used. chegg.comacs.org A ¹³C NMR spectrum is available on PubChem for further analysis. nih.gov
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the molecular structure of dithis compound by identifying the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic and vinylic protons. Due to the molecule's symmetry, with two identical cinnamylidene groups attached to a central carbonyl, the number of unique proton signals is halved.
The aromatic protons on the two terminal phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities depend on the specific substitution pattern and the electronic environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the dithis compound molecule. escholarship.org Due to the molecule's symmetry, it exhibits nine distinct signals for its 21 carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. creative-biostructure.com The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field. The sp² hybridized carbons of the phenyl rings and the polyene chain appear in the characteristic aromatic/alkenic region of the spectrum. chegg.com
Detailed peak assignments for the ¹³C NMR spectrum of dithis compound are provided in the table below. chegg.com
Table 1: ¹³C NMR Chemical Shift Data for Dithis compound Data obtained from a non-peer-reviewed educational source.
| Assigned Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | 188.94 |
| Vinylic Carbon (C1) | 143.02 |
| Vinylic Carbon (C2) | 141.45 |
| Aromatic Carbon (C3) | 136.16 |
| Aromatic Carbon (C4) | 129.17 |
Note: The numbering provided in the source corresponds to unique carbon environments but does not follow standard IUPAC nomenclature. The table reflects the assignments for the key, distinguishable carbons as presented in the source. chegg.com
X-ray Diffraction Analysis of Dithis compound
X-ray diffraction (XRD) techniques are indispensable for investigating the solid-state structure of dithis compound, providing information on its crystallinity and the precise spatial arrangement of its atoms.
Powder X-ray Diffractometry (XRD) for Crystalline Properties
Powder X-ray Diffractometry (PXRD) is a technique used to analyze polycrystalline materials. creative-biostructure.com For dithis compound, PXRD analysis confirms its crystalline nature upon synthesis and purification. The resulting diffraction pattern consists of a series of peaks, or reflections, at specific angles (2θ), which are characteristic of the compound's crystal lattice. uq.edu.au
The pattern serves as a fingerprint for the specific crystalline phase, allowing for phase identification and assessment of sample purity. creative-biostructure.com The sharpness and intensity of the diffraction peaks provide information about the crystallite size and the degree of crystalline order within the powder sample. This technique is crucial for quality control in the synthesis of dithis compound, ensuring a consistent and pure crystalline product is obtained. rsc.org
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation
The molecule adopts a "butterfly-shaped" conformation where the terminal phenyl "wings" are not co-planar with the central conjugated chain. tandfonline.com The structure is complex, featuring four different molecular conformations within the crystal lattice. This detailed structural information is vital for understanding its properties, such as its application in non-linear optics. tandfonline.com
Table 2: Single-Crystal XRD Data for Dithis compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | F2dd |
| a (Å) | 5.8085(2) |
| b (Å) | 33.1248(11) |
| c (Å) | 50.4824(16) |
| Volume (ų) | 9713.1(6) |
| Temperature (K) | 293(3) |
| Radiation Wavelength (Å) | 0.71073 |
Data sourced from a combined experimental and theoretical study on dithis compound. tandfonline.com
Microscopic and Surface Characterization of Dithis compound
Investigating the physical form and surface features of crystalline dithis compound is achieved through high-resolution microscopic techniques.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology (shape and size) of crystalline solids at high magnification. iza-structure.orgulaval.ca For dithis compound, SEM analysis reveals the external habit of the crystals formed during synthesis and purification. rsc.org
The general procedure involves mounting the powder sample on a conductive stub and coating it with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam. rsc.org The microscope then scans the sample with a focused beam of electrons, and the detected signals are used to generate a detailed image of the crystal surfaces. These images can reveal whether the crystals are, for example, plate-like, needle-like (acicular), or have other well-defined geometric shapes, which can be influenced by the crystallization conditions. rsc.org
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. xray.cz Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in ambient air or liquid, making it exceptionally well-suited for the analysis of organic crystals which can be sensitive to harsh conditions. xray.cznih.gov The fundamental principle of AFM involves scanning a sharp probe, with a tip radius of a few nanometers, over the sample surface. measurlabs.com The forces between the tip and the sample, such as van der Waals forces, lead to the deflection of a flexible cantilever on which the tip is mounted. measurlabs.com This deflection is typically monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodetector, which then generates a detailed topographical map of the surface. xray.cz
The application of AFM to organic molecular crystals, such as those of dithis compound, can yield critical data on crystal growth mechanisms, surface morphology, and the presence of defects. researchgate.net The analysis can reveal features like terraces, steps, and screw dislocations on the crystal surface, providing insights into the crystallization process. researchgate.netresearchgate.net For instance, the growth of organic crystals can proceed via a layer-by-layer mechanism or through spiral growth originating from dislocations, both of which are directly visualizable with AFM. researchgate.net
While specific AFM research dedicated solely to dithis compound is not extensively documented in publicly available literature, analysis of structurally similar compounds, such as chalcone (B49325) derivatives, provides a strong basis for the expected topographical characteristics. doi.org Studies on thin films of organic molecules reveal that deposition conditions and subsequent treatments significantly influence surface morphology. tib.eu For example, investigations into nitro-substituted chalcone-doped polymer films using AFM have quantified surface roughness, showing how the incorporation of the chalcone moiety affects the film's surface texture. doi.org The roughness values (Ra and Rq) were found to be in the nanometer range, varying with the concentration of the chalcone derivative. doi.org
Furthermore, AFM studies on various organic and inorganic crystals have successfully measured the dimensions of growth features. researchgate.netacs.org The height of steps on a crystal surface often corresponds to one or more unit cell dimensions, providing direct evidence of the crystal's packing structure. acs.org Terrace widths can vary depending on the growth conditions, such as the level of supersaturation in the growth solution. researchgate.net
To illustrate the type of data that would be obtained from an AFM analysis of a dithis compound crystal, the following table presents hypothetical yet realistic research findings. These values are based on typical measurements reported for organic molecular crystals and chalcone-related thin films.
Interactive Data Table: Hypothetical AFM Topographical Data for a Dithis compound Crystal
| Parameter | Value | Unit | Description |
| Scan Size | 5 x 5 | µm | The area of the crystal surface analyzed. |
| RMS Roughness (Rq) | 1.8 | nm | Root-mean-square average of the height deviations from the mean plane, indicating a relatively smooth surface. |
| Average Roughness (Ra) | 1.4 | nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |
| Average Terrace Width | 250 | nm | The average width of the atomically flat regions on the crystal surface between steps. |
| Predominant Step Height | 1.2 | nm | The most frequently measured height of the steps between terraces, which may correspond to a specific crystallographic dimension. |
| Defect Density | Low | - | Qualitative assessment indicating a well-ordered crystal surface with few dislocations or pits. |
This illustrative data highlights the quantitative power of AFM in characterizing the nanoscale surface features of crystalline organic compounds like dithis compound. Such an analysis would be crucial in understanding its crystal quality, growth kinetics, and how its surface structure might influence its performance in various applications.
Iv. Computational Chemistry and Theoretical Investigations of Dicinnamalacetone
Quantum Chemical Calculations on Dicinnamalacetone (B213131) Molecular Systems
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, have been instrumental in understanding the properties of dithis compound. rsdjournal.orgrsc.org These methods solve, or approximate solutions to, the Schrödinger equation for the molecule, providing detailed information about its behavior. mdpi.com
Density Functional Theory (DFT) has become a primary method for computational studies of dithis compound due to its balance of accuracy and computational efficiency. researchgate.netacs.org DFT calculations have been employed to determine the ground state geometry, harmonic vibrational frequencies, and electronic transition energies of the molecule. cbecimat.com.br For instance, studies have utilized DFT to explore the optical absorption spectra of dithis compound in various solvents, coupling the quantum mechanics method with an implicit solvation model like the Polarizable Continuum Model (PCM). cbecimat.com.br Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT for excited states, is specifically used to calculate vertical electronic transitions, helping to interpret experimental UV-Vis absorption spectra. researchgate.netcbecimat.com.br These theoretical investigations have provided insights into intramolecular charge transfer interactions and the influence of solvent polarity on the electronic transitions of the molecule. cbecimat.com.br
Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. azchemie.com It serves as a starting point for more advanced and accurate computational methods. While dedicated studies employing only the Hartree-Fock method for dithis compound are less common in recent literature, its principles are fundamental to the widely used hybrid DFT functionals. researchgate.net These hybrid functionals incorporate a percentage of exact HF exchange, which can be crucial for accurately describing certain molecular properties. researchgate.netacs.org The performance of various hybrid functionals, differing in their amount of HF exchange, has been benchmarked for dithis compound to find the optimal functional for predicting its nonlinear optical properties and electronic excitations. researchgate.netnih.gov Post-Hartree-Fock methods, which systematically improve upon the HF approximation to account for electron correlation, represent a higher level of theory but are more computationally demanding.
The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the functional and the basis set. mdpi.com For dithis compound, various combinations have been tested and utilized.
Research has shown that hybrid meta-GGA functionals, such as M06-2X, perform well in calculating the geometry and electronic spectra. researchgate.netcbecimat.com.br Other hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP have also been evaluated. researchgate.net The selection is often benchmarked against experimental data, such as UV/Vis absorption spectra, to determine the most suitable functional for describing the system's properties. researchgate.netnih.gov
The basis set determines the flexibility given to atomic orbitals to form molecular orbitals. For dithis compound, Pople-style basis sets are commonly used, with 6-311+G(d,p) being a frequent choice. cbecimat.com.br This basis set is extensive, including diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, which are important for accurately describing the electronic distribution, especially in conjugated systems.
Table 1: Functionals and Basis Sets Used in Computational Studies of Dithis compound
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| M06-2X | 6-311+G(d,p) | Geometry optimization, vibrational frequencies, TD-DFT for electronic transitions. | cbecimat.com.br |
| AM1 (Semi-empirical) | Not Applicable | Geometry optimization. | scholarsresearchlibrary.com |
| B3LYP, BLYP, CAM-B3LYP | Not Specified | Benchmarking for nonlinear optical properties and electronic excitations. | researchgate.net |
| UFF (Force Field) | Not Applicable | Initial conformational search. | cbecimat.com.br |
Hartree-Fock (HF) and Post-Hartree-Fock Methods
Molecular Geometry Optimization and Conformational Analysis of Dithis compound
Determining the most stable three-dimensional structure of a molecule is a critical step in computational analysis, achieved through geometry optimization. mdpi.com For a flexible molecule like dithis compound, this is preceded by a conformational analysis to identify low-energy isomers. qcware.com
The conformational landscape of dithis compound has been explored using methods like the Universal Force Field (UFF) with a systematic grid scan to identify stable conformers. cbecimat.com.br Following this initial screening, the most stable conformer is then fully optimized using more accurate quantum chemical methods like DFT. cbecimat.com.br Theoretical studies have revealed that dithis compound possesses a non-planar, Λ-shaped (or butterfly-shaped) structure. researchgate.netscholarsresearchlibrary.com This shape is significant as it can prevent the charge compensation that often occurs in linear molecules, which is relevant for properties like first-order hyperpolarizability. scholarsresearchlibrary.com Research has also indicated that dithis compound can crystallize in a disordered form comprising four different conformations, highlighting its conformational flexibility. researchgate.netnih.gov
Electronic Structure Analysis of Dithis compound
The electronic structure of a molecule, specifically the arrangement and energies of its molecular orbitals, governs its chemical reactivity and photophysical properties. ossila.com Computational methods provide a detailed picture of these orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that characterizes a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. physchemres.orgirjweb.com
For dithis compound, a conjugated system, the frontier orbitals are primarily of π character, distributed along the carbon backbone. TD-DFT calculations show that the lowest energy electronic transitions correspond to the excitation of an electron from the HOMO to the LUMO (a π → π* transition). cbecimat.com.br The energy of this transition is directly related to the HOMO-LUMO gap and determines the wavelength of light the molecule absorbs. Studies have shown that the polarity of the solvent can affect the energies of these orbitals, leading to shifts in the absorption spectrum. cbecimat.com.br A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a lower energy electronic excitation, corresponding to absorption at longer wavelengths. irjweb.com
Table 2: Key Concepts in Electronic Structure Analysis
| Term | Definition | Relevance to Dithis compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as the primary electron donor. | Characterizes the molecule's ability to donate electrons in reactions; involved in the lowest energy electronic transition. physchemres.org |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as the primary electron acceptor. | Characterizes the molecule's ability to accept electrons; involved in the lowest energy electronic transition. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical stability and the energy required for electronic excitation; relates directly to the UV-Vis absorption spectrum. irjweb.com |
| π → π* Transition | Electronic transition from a bonding π orbital to an antibonding π* orbital. | The primary type of electronic transition responsible for the strong UV-Vis absorption of conjugated molecules like dithis compound. cbecimat.com.br |
Charge Distribution Analysis
Charge distribution analysis is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to assign partial atomic charges based on quantum mechanical calculations. uni-muenchen.deuni-muenchen.dewikipedia.org
In one theoretical study, the geometry of dithis compound was optimized using the semi-empirical AM1 method. scholarsresearchlibrary.com This analysis revealed a Λ-shaped structure. The calculation also provided insights into the charge distribution across the molecule, which is essential for understanding its nonlinear optical (NLO) properties. scholarsresearchlibrary.com The study reported a significant permanent dipole moment of 3.64669 Debye, suggesting a notable separation of charge within the molecule, which is a prerequisite for second-harmonic generation (SHG). scholarsresearchlibrary.com The distribution of charges facilitates charge transfer, which is a key factor in the molecule's NLO activity. scholarsresearchlibrary.com
| Computational Parameter | Value | Method | Significance |
| Total Energy | -75042 kcal/mol | Semi-empirical AM1 | Represents the total electronic and nuclear energy of the optimized molecular structure. scholarsresearchlibrary.com |
| Permanent Dipole Moment | 3.64669 Debye | Semi-empirical AM1 | Indicates a significant separation of positive and negative charge, which is crucial for nonlinear optical properties. scholarsresearchlibrary.com |
Simulation of Spectroscopic Properties of Dithis compound
Computational methods are extensively used to predict and interpret various types of spectra, including electronic and vibrational spectra. These simulations provide a direct link between the molecular structure and the observed spectroscopic signals.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states.
For dithis compound, a combined experimental and theoretical study benchmarked the performance of several DFT functionals for predicting its electronic excitations. researchgate.net The theoretical UV-Vis absorption spectrum was calculated in dichloromethane (B109758) using the Polarized Continuum Model (PCM) to simulate the solvent. researchgate.net The calculated "stick" spectra, representing individual electronic transitions, are typically convoluted with Gaussian functions to generate a continuous spectrum that can be compared with experimental results. researchgate.net
The study found that the choice of the functional significantly impacts the accuracy of the prediction. researchgate.net Hybrid functionals, which include a portion of Hartree-Fock exchange, and range-separated functionals like CAM-B3LYP, generally provide better agreement with experimental spectra for charge-transfer systems like dithis compound. researchgate.net The Tamm-Dancoff approximation (TDA), a computationally less expensive alternative to the full TD-DFT model, is also frequently used. researchgate.net The predicted spectrum for dithis compound showed good agreement with the experimental one, confirming the major electronic transitions responsible for its absorption profile. researchgate.net
While specific computational studies on the fluorescence of dithis compound are less common, TD-DFT can also be used to model emission from the first excited state (S1) to the ground state (S0), thus predicting fluorescence spectra. semanticscholar.org The encapsulation of dithis compound within β-cyclodextrin has been shown to alter its fluorescence properties, a phenomenon that could be further explored through computational modeling of the inclusion complex. tandfonline.com
| Functional | Predicted Excitation Energy (eV) | Context/Method |
| Various Functionals | Varies (e.g., ~2.7 to ~3.7 eV for strongest transition) | TD-DFT calculations in gas phase and dichloromethane (PCM). researchgate.net |
| CAM-B3LYP | Known for good performance in calculating optical properties. researchgate.net | TD-DFT calculations. researchgate.net |
| M06-2X | Provided good agreement with experimental values for related properties. researchgate.net | DFT calculations. researchgate.net |
| B2-PLYP | Double hybrid functional showing best agreement for related properties. researchgate.net | DFT calculations. researchgate.net |
Computational vibrational spectroscopy involves calculating the frequencies and intensities of molecular vibrations, which correspond to peaks in Infrared (IR) and Raman spectra. chimia.charxiv.org DFT calculations are highly effective for this purpose, providing valuable insights into the vibrational modes of the molecule. core.ac.ukscialert.netrasayanjournal.co.in
For dithis compound, the Raman spectrum predicted by DFT calculations showed good agreement with the experimental micro-Raman spectrum. researchgate.net This agreement allows for a confident assignment of the observed spectral bands to specific molecular motions, such as C=C stretching, C=O stretching, and phenyl ring modes. researchgate.net Comparing theoretical and experimental spectra is a powerful method for confirming the molecular structure and understanding the nature of its chemical bonds. researchgate.net The analysis of vibrational modes is also crucial in studies of intermolecular interactions, as the formation of hydrogen bonds or other complexes can lead to predictable shifts in vibrational frequencies. mdpi.com
| Vibrational Mode Type | Typical Wavenumber Range (cm⁻¹) | Significance |
| C-H Stretching (Aromatic) | 3000 - 3100 | Characteristic of the phenyl rings. mdpi.com |
| C=O Stretching | ~1650 - 1700 | Corresponds to the carbonyl group vibration, sensitive to conjugation and intermolecular interactions. spectroscopyonline.com |
| C=C Stretching | 1500 - 1650 | Corresponds to the double bonds in the polyene chain and phenyl rings. scialert.netrasayanjournal.co.in |
| Phenyl Ring Modes | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. mdpi.com |
Theoretical UV-Vis and Fluorescence Spectra Prediction
Molecular Dynamics and Monte Carlo Simulations Involving Dithis compound
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the time-dependent behavior and equilibrium properties of molecular systems, respectively. These methods can model the dynamics of a single molecule or the complex interactions within a larger system, such as a molecule in solution or in a host-guest complex. chimia.ch
While specific MD or MC simulation studies focusing solely on dithis compound are not prominent in the reviewed literature, these techniques are highly applicable. For instance, MD simulations could be used to explore the conformational flexibility of the dithis compound molecule, particularly the rotation around its various single bonds. This is relevant as the molecule is known to crystallize in four different conformations. researchgate.net
Furthermore, MD simulations are a primary tool for studying host-guest systems. rsc.org They can be used to model the process of a guest molecule (like dithis compound) entering the cavity of a host (like cyclodextrin), providing detailed information about the pathway, energetics, and stability of the resulting inclusion complex. tandfonline.comchemrxiv.org Such simulations can reveal the role of solvent molecules and the nature of the non-covalent interactions that drive complex formation. oatext.com
Molecular Modeling of Intermolecular Interactions and Inclusion Complexes of Dithis compound
Molecular modeling is essential for understanding the non-covalent interactions that govern the formation of supramolecular structures, such as the inclusion complexes dithis compound forms with host molecules. mdpi.combiorxiv.orgrsc.org
A key example is the encapsulation of dithis compound by β-cyclodextrin (β-CD), a macrocyclic host molecule with a hydrophobic inner cavity. tandfonline.comoatext.com Experimental evidence pointed to the formation of a 1:2 (DCA:β-CD) inclusion complex. tandfonline.com Molecular modeling was employed to elucidate the structure and stability of this complex. tandfonline.com
V. Dicinnamalacetone Applications in Materials Science and Optics
Research on Dicinnamalacetone (B213131) as a Nonlinear Optical (NLO) Material
Organic materials are a major focus in the search for new NLO materials because of their microscopic origin of nonlinear optical response, which allows for molecular-level design and synthesis to achieve desired properties. scholarsresearchlibrary.com Dithis compound (DCA), a Λ-shaped molecule, has been identified as a promising candidate for applications in photonic devices such as electro-optical modulators and optical switches due to these characteristics. scholarsresearchlibrary.com Its potential is rooted in the ability of NLO materials to alter the properties (like frequency and amplitude) of light passing through them. scholarsresearchlibrary.com
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with the material and are "combined" to generate a single new photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical metric for NLO materials.
Experimental studies using the Kurtz-Perry powder technique have confirmed the NLO properties of dithis compound. scholarsresearchlibrary.comresearchgate.net In these tests, a pulsed Nd:YAG laser with a wavelength of 1064 nm was used to irradiate a polycrystalline sample of DCA, and the resulting second-harmonic radiation at 532 nm was detected. scholarsresearchlibrary.com The results demonstrated that the SHG efficiency of dithis compound is notably superior to that of urea, a widely used reference material in NLO studies. scholarsresearchlibrary.com Specifically, the second harmonic power of DCA was found to be approximately twice the second harmonic power of urea. scholarsresearchlibrary.com This high efficiency indicates its potential for practical applications in frequency-doubling laser systems. scholarsresearchlibrary.comrsc.org
| Compound | Relative SHG Efficiency | Reference Material |
| Dithis compound (DCA) | ~2x | Urea |
| Urea | 1x (baseline) | - |
This table presents the comparative Second Harmonic Generation (SHG) efficiency of Dithis compound based on available research findings.
The first-order hyperpolarizability (β) is a microscopic property of a molecule that quantifies its second-order nonlinear optical response. rasayanjournal.co.in A large β value is a key indicator of a material's potential for efficient SHG. scholarsresearchlibrary.com Theoretical investigations into the NLO properties of dithis compound have involved the calculation of its first hyperpolarizability. scholarsresearchlibrary.comrasayanjournal.co.in
Computational studies have employed quantum chemical methods to understand the origin of its nonlinear behavior. scholarsresearchlibrary.comresearcher.life For instance, geometry optimization using the semi-empirical AM-1 method suggested that dithis compound molecules may possess a moderately large value of β, which is directly responsible for the observed SHG. scholarsresearchlibrary.com More advanced studies utilize Density Functional Theory (DFT) with various functionals, such as B3LYP and CAM-B3LYP, to evaluate the hyperpolarizability of organic molecules. researchgate.netresearchgate.net The calculated β value for dithis compound, while reduced by charge compensation effects from its linear chain structure, is significant enough to produce a strong NLO response. scholarsresearchlibrary.com The study of hyperpolarizability provides a theoretical foundation for understanding structure-property relationships, which can guide the design of new molecules with enhanced NLO characteristics. uit.no
| Theoretical Method | Property Calculated | Finding/Significance |
| Semi-empirical AM-1 | First-Order Hyperpolarizability (β) | Suggests a moderately large β value, responsible for SHG. scholarsresearchlibrary.com |
| Density Functional Theory (DFT) | First-Order Hyperpolarizability (β) | Used to investigate the microscopic origins of the NLO response. rasayanjournal.co.inresearchgate.net |
This table summarizes the theoretical methods used in the study of Dithis compound's first-order hyperpolarizability.
A crucial requirement for a material to exhibit second-order NLO effects like SHG is a non-centrosymmetric crystal structure. Purely organic chiral molecular assemblies are of great interest for NLO applications because they naturally crystallize in such non-centrosymmetric space groups. nih.govresearcher.life
The development of new NLO materials often relies on established structure-property relationships to design molecules with optimized performance. uit.no For organic NLO materials, a common design strategy is the Donor-π-Acceptor (D-π-A) model, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge to enhance charge transfer and, consequently, the hyperpolarizability. killedharurcollege.in
In the context of dithis compound and its derivatives, the Λ-shaped molecular structure is a key feature. scholarsresearchlibrary.com Design principles for enhancing the NLO response can involve modifying this structure. For chiral, nonpolar molecules like dithis compound, design criteria focus on the alignment of the chromophores within the crystal lattice to maximize the macroscopic NLO susceptibility. researchgate.net By making strategic chemical modifications—such as adding strong donor or acceptor groups to the phenyl rings—it is theoretically possible to increase the molecule's intrinsic first-order hyperpolarizability (β). acs.org The goal is to enhance the molecular asymmetry and the charge-transfer character upon excitation, which are known to boost the NLO response. rasayanjournal.co.in
Chiral Molecular Crystals of Dithis compound and NLO Properties
Thin Film Fabrication and Characterization of Dithis compound for Optoelectronic Devices
Thin film deposition is a fundamental process in the manufacturing of optoelectronic devices, allowing for the precise fabrication of layered structures with tailored optical and electrical properties at the nanoscale. vinci-technologies.com Techniques such as physical vapor deposition (PVD) are widely used to create thin films of organic semiconductor materials for various applications. researchgate.net
Research has been conducted on the synthesis and characterization of dithis compound thin films, indicating their potential for use in optoelectronic devices. researchgate.netresearchgate.net The fabrication of these films allows for the investigation of their structural, interfacial, and optical properties, which are crucial for their integration into devices like solar cells. The ability to deposit materials like dithis compound as high-quality thin films is a critical step toward realizing their practical application in photonics and optoelectronics. vinci-technologies.commdpi.com
The search for novel organic materials for solar cell applications is driven by the need for low-cost, efficient, and versatile alternatives to traditional silicon-based cells. scribd.com The properties of dithis compound have prompted investigations into its suitability for this purpose.
Studies have focused on the synthesis and characterization of dithis compound thin films specifically for solar cell applications. researchgate.net Research into dibenzalacetone derivatives, a class of compounds to which dithis compound belongs, has suggested their potential as alternative materials for the development of organic solar cells. researchgate.net The utility of an organic compound in a solar cell depends on its ability to absorb light in the solar spectrum and facilitate the generation of photocurrent. The exploration of dithis compound in this area, though not as extensive as its NLO research, points to the compound's multifaceted potential in materials science. researchgate.neturi.edu
Inclusion Complexation of Dithis compound with Host Molecules (e.g., Cyclodextrins)
Dithis compound (DCA), a hydrophobic molecule, can form inclusion complexes with various host molecules that possess hydrophobic internal cavities. A notable example is its complexation with cyclodextrins (CDs), which are macrocyclic oligosaccharides. tandfonline.com These host molecules have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like DCA in aqueous solutions. tandfonline.comoatext.com The formation of these complexes is driven by the favorable interaction of the non-polar guest molecule with the apolar cavity of the cyclodextrin (B1172386), leading to the displacement of water molecules from the cavity. tandfonline.com Research has specifically focused on the inclusion complex formed between Dithis compound and β-cyclodextrin (β-CD). tandfonline.com
The primary driving force for the formation of the DCA:β-CD inclusion complex is the dimensional compatibility between the host cavity and the guest molecule. tandfonline.com The structure of the complex involves the encapsulation of the terminal phenyl groups of the linear DCA molecule by the hydrophobic cavities of the β-CD molecules. tandfonline.com
Stoichiometry and Binding Constant Determinations of Dithis compound Complexes
The stoichiometry and binding affinity of the Dithis compound:β-cyclodextrin (DCA:β-CD) complex have been quantitatively determined using spectroscopic methods. Techniques such as UV-visible and fluorescence spectroscopy are employed to monitor the changes in the spectral properties of DCA upon the addition of β-CD. tandfonline.com
The stoichiometry of the inclusion complex was established using Job's continuous variation method, which confirmed a 1:2 molar ratio between DCA and β-CD. tandfonline.comsci-hub.se This indicates that two molecules of β-cyclodextrin associate with one molecule of dithis compound. The Benesi-Hildebrand plot, derived from spectroscopic data, was also used to corroborate this 1:2 stoichiometry and to determine the binding constant of the complex. tandfonline.com The observed high value for the binding constant signifies a strong interaction and high stability of the resulting inclusion complex. tandfonline.com
Table 1: Stoichiometry and Binding Determination for DCA:β-CD Complex
| Parameter | Method(s) Used | Result | Reference |
| Stoichiometry | Job's Continuous Variation Method, Benesi-Hildebrand Plot | 1:2 (DCA:β-CD) | tandfonline.com |
| Binding Constant | Benesi-Hildebrand Plot | Very High | tandfonline.com |
Physicochemical Evaluation of Dithis compound Inclusion Complexes
The formation and structural integrity of the solid-state DCA:β-CD inclusion complex have been confirmed through extensive physicochemical evaluation. These analyses reveal significant changes in the properties of DCA when it is encapsulated within the β-CD host. tandfonline.com
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis of the complex shows characteristic shifts and changes in the intensity of vibrational bands corresponding to DCA, confirming that the guest molecule has been included within the host's cavity. tandfonline.com
Differential Scanning Calorimetry (DSC): DSC studies demonstrate that the thermal stability of dithis compound is significantly enhanced upon inclusion complexation. tandfonline.com This is a common feature of guest molecules protected within the cyclodextrin structure.
Powder X-ray Diffractometry (XRD): XRD patterns of the complex differ significantly from those of the individual components or their simple physical mixture. The analysis indicates a reduction in the crystallinity of DCA, suggesting the formation of a new, amorphous or less crystalline complexed state. tandfonline.com
Microscopy (SEM & AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to study the surface morphology of the complex. These techniques reveal a distinct change in the particle shape and surface texture of the inclusion complex compared to the starting materials, providing visual evidence of the formation of a new solid phase. tandfonline.com
Table 2: Physicochemical Characterization of DCA:β-CD Inclusion Complex
| Analysis Technique | Key Finding | Reference |
| FT-IR Spectroscopy | Confirmed inclusion through spectral shifts of DCA's functional groups. | tandfonline.com |
| Differential Scanning Calorimetry (DSC) | Revealed enhanced thermal stability of DCA in the complex. | tandfonline.com |
| Powder X-ray Diffractometry (XRD) | Showed a reduction in the crystallinity of the complexed DCA. | tandfonline.com |
| Scanning Electron Microscopy (SEM) | Indicated changes in surface morphology and particle structure. | tandfonline.com |
| Atomic Force Microscopy (AFM) | Corroborated the formation of a new solid phase with altered texture. | tandfonline.com |
Utility of Dithis compound as an Acid-Base Indicator
Dithis compound serves as a functional acid-base indicator, particularly within the class of Hammett indicators used for measuring acidity in non-aqueous systems or on solid surfaces. scispace.comsigmaaldrich.com It is effective for determining the endpoint in specific types of titrations and for detecting the presence of strong acids. sigmaaldrich.comorgsyn.org
The indicator properties of dithis compound are defined by its pKa value, which is approximately -3.0. scispace.comrsc.org This low pKa value makes it suitable for detecting highly acidic conditions. The color transition of dithis compound is distinct: it appears yellow in its neutral or basic form and changes to a red, deep red, or scarlet color in its protonated, acidic form. scispace.comorgsyn.orgrsc.org
A notable application is its use to detect the presence of excess anhydrous hydrogen halides (like HBr) in various organic solvents such as dichloromethane (B109758), benzene, and acetone (B3395972), where it provides a sharp color change to deep red. orgsyn.org It has also been employed to measure the surface acidity of solid acid catalysts, like silica-alumina and homoionic montmorillonites, by titrating the indicator adsorbed on the surface with a base like n-butylamine. scispace.comsigmaaldrich.com
Table 3: Properties of Dithis compound as an Acid-Base Indicator
| Property | Description | Reference |
| Indicator Type | Hammett Indicator | scispace.comrsc.org |
| pKa (Conjugate Acid) | -3.0 | scispace.comrsc.org |
| Color (Basic Form) | Yellow | orgsyn.orgrsc.org |
| Color (Acidic Form) | Red / Deep Red / Scarlet | scispace.comorgsyn.orgrsc.org |
| Primary Applications | Detection of hydrogen halides in organic solvents; Measurement of surface acidity of solid catalysts. | scispace.comsigmaaldrich.comorgsyn.org |
Vi. Biological Activity Research on Dicinnamalacetone Non Clinical Contexts
Mechanistic Studies of Hydroxyl Radical Scavenging by Dicinnamalacetone (B213131)
The hydroxyl radical (•OH) is a highly reactive oxygen species that can cause significant damage to biological molecules. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential. Research indicates that dithis compound acts as a hydroxyl radical scavenger. usm.my The mechanism of scavenging is often attributed to the presence of its conjugated double bond system. usm.my
In a study comparing various benzalacetone derivatives, dithis compound demonstrated notable hydroxyl radical scavenging activity. usm.my The scavenging activity is typically measured by assays such as the deoxyribose assay, where the scavenger competes with deoxyribose for hydroxyl radicals. usm.my The degradation of deoxyribose by the radicals produces malonaldehyde, which can be quantified. A reduction in malonaldehyde formation in the presence of the test compound indicates radical scavenging activity. usm.my The extended conjugated system in dithis compound is believed to facilitate the delocalization of electrons, which in turn helps in neutralizing the highly reactive hydroxyl radicals. usm.my
The general mechanisms by which antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical. mdpi.com In the SET mechanism, the antioxidant transfers an electron to the radical. mdpi.com While specific mechanistic studies on dithis compound's interaction with hydroxyl radicals are part of a broader investigation into curcuminoids and their analogs, the presence of unsaturated bonds is a key structural feature for this activity. nih.gov
Assessment of Antioxidant Potential and Structure-Activity Relationships (SAR)
The antioxidant potential of dithis compound is often evaluated in the context of its structure-activity relationship (SAR), which seeks to understand how the chemical structure of a molecule influences its biological activity. researchgate.netscialert.net For compounds like dithis compound, which are analogs of curcumin (B1669340), SAR studies are crucial for identifying the key functional groups responsible for their antioxidant effects.
Studies on curcumin and its analogs have shown that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings significantly influence antioxidant capacity. nih.govmdpi.com Generally, hydroxyl groups enhance antioxidant activity, while methoxy groups can either enhance or diminish it depending on their position. nih.gov The extended conjugation system of dithis compound, which includes two phenyl rings and a dienone structure, is a critical feature for its antioxidant activity. usm.my
In a comparative study, the antioxidant activity of dithis compound was assessed alongside other benzalacetone derivatives. The results, based on IC50 values (the concentration of a scavenger that reduces the radical activity by 50%), provide a quantitative measure of their relative antioxidant potential. usm.my
Below is a table summarizing the hydroxyl radical scavenging activity of dithis compound and related compounds from a comparative study.
| Compound Name | IC50 (μg/mL) for Hydroxyl Radical Scavenging |
| Veratralacetone | 11.22 |
| Dithis compound | 17.38 |
| Diveratralacetone | 19.95 |
| Anisalacetone | 24.55 |
| Lower IC50 values indicate higher antioxidant activity. | |
| Data sourced from a study on the synthesis and evaluation of hydroxyl radical scavengers. usm.my |
These SAR studies are essential for the rational design of more potent antioxidant compounds based on the dithis compound scaffold. researchgate.net
In Silico Screening of Dithis compound as Scaffolds for Drug Design
In silico screening, which uses computational methods to analyze compounds, has become a valuable tool in drug discovery for identifying promising molecular scaffolds. mdpi.comresearchgate.net Dithis compound and its derivatives have been investigated as potential scaffolds for designing new drugs due to their core structure, which can be readily synthesized and modified. lifechemicals.com These computational approaches help in predicting the potential interactions of these compounds with biological targets, thereby saving time and resources in the early stages of drug development. sygnaturediscovery.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is used to understand the binding mechanism and affinity of a ligand to its target. Dithis compound and its analogs have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. researchgate.netjppres.com
For instance, in a study investigating curcumin analogues as inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications, molecular docking was used to simulate the binding of these compounds to the active site of the AR enzyme. researchgate.net The results of such studies are often expressed as a binding energy or a docking score, which indicates the strength of the interaction. nih.gov Lower binding energies typically suggest a more stable and favorable interaction. These studies have shown that curcuminoids, including structures related to dithis compound, can fit favorably into the active site of enzymes like AR. researchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. orientjchem.org
The insights gained from molecular docking can guide the synthesis of new analogues with improved binding affinity and specificity, highlighting the potential of the dithis compound scaffold in drug design. biosolveit.de
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org DFT calculations can provide valuable insights into the reactivity and stability of compounds like dithis compound, which are crucial for understanding their potential biological interactions. und.edu Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. irjweb.commdpi.com
DFT studies on curcumin and its analogues have been performed to calculate these reactivity descriptors. researchgate.net These theoretical calculations help to explain the mechanisms of antioxidant action, such as the feasibility of hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. mdpi.com By analyzing the electronic properties of the dithis compound scaffold, researchers can predict which parts of the molecule are most likely to be involved in chemical reactions, thereby providing a theoretical basis for its observed biological activities and guiding the design of new, more reactive or stable derivatives. scirp.org
Vii. Environmental Fate and Degradation Studies of Dicinnamalacetone
Photodegradation Mechanisms and Kinetics of Dicinnamalacetone (B213131)
Photodegradation is a key abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. rsc.orgies-ltd.ch The extended conjugated system of double bonds and the carbonyl group in dithis compound make it a chromophore, capable of absorbing ultraviolet (UV) and visible light, which can initiate photochemical reactions. nih.govuva.nl
The photodegradation of dithis compound is likely to proceed through several mechanisms, including photoisomerization, photooxidation, and photocyclization. Upon absorption of light, the molecule can be excited to a singlet state, which may then convert to a more stable triplet state. msu.edu These excited states are more reactive than the ground state and can undergo various transformations.
Studies on cinnamaldehyde (B126680), a structural precursor to dithis compound, have shown that its photochemical transformation is influenced by reactive species such as superoxide (B77818) radicals (O₂•⁻) and the excited triplet state of the molecule itself. nih.gov The photodegradation of cinnamaldehyde under UV irradiation led to its rapid elimination, with a degradation rate of 0.059 min⁻¹ and 94.6% removal within 60 minutes. nih.gov Given the more extensive conjugation in dithis compound, it is plausible that it would also be susceptible to photodegradation, potentially at a different rate.
The kinetics of photodegradation are influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizers in the environment, and the chemical matrix of the environmental compartment (e.g., water, soil). orientaldream.it For poly(vinyl ketones), photodegradation can occur via Norrish type I or type II reactions, leading to chain cleavage. nih.gov While dithis compound is not a polymer, these intramolecular processes within the ketone structure are relevant.
Table 1: Postulated Photodegradation Parameters for Dithis compound Based on Structurally Related Compounds
| Parameter | Postulated Value/Characteristic for Dithis compound | Basis of Postulation (Structurally Related Compound/Concept) | Citation |
| Primary Mechanism | Photo-oxidation and photoisomerization | The presence of a highly conjugated system makes it sensitive to light. | uva.nl |
| Key Reactive Species | Excited triplet state, superoxide radicals (O₂•⁻), singlet oxygen (¹O₂) | Identified as key species in the photodegradation of cinnamaldehyde. | nih.gov |
| Potential Degradation Rate | Rapid under direct sunlight | Cinnamaldehyde shows a degradation rate of 0.059 min⁻¹ under UV light. | nih.gov |
| Influencing Factors | Light intensity, presence of photosensitizers, environmental matrix | General principles of photochemical reactions. | orientaldream.it |
Biodegradation Pathways and Microbial Metabolism of Dithis compound
Biodegradation is a critical process determining the environmental persistence of organic compounds, involving their breakdown by microorganisms such as bacteria and fungi. scielo.org.coencyclopedia.pub The biodegradability of a substance is influenced by its chemical structure, solubility, and the presence of suitable microbial populations with the necessary enzymatic machinery. microbiologyresearch.org
The microbial metabolism of aromatic compounds often begins with hydroxylation of the aromatic ring by oxygenase enzymes, followed by ring cleavage. microbiologyresearch.orgnih.gov For α,β-unsaturated ketones, microbial degradation can also target the carbon-carbon double bonds and the carbonyl group. It has been noted that for some α,β-ethylenically unsaturated aldehydes and ketones, condensation to higher molecular weight products under alkaline conditions can render them more readily biodegradable. google.com
The biodegradation of dithis compound would likely involve a consortium of microorganisms, each contributing different enzymatic capabilities. mdpi.com The initial steps could involve the reduction of the double bonds and the carbonyl group, followed by hydroxylation of the phenyl rings. Subsequent cleavage of the aromatic rings would lead to the formation of aliphatic acids that can be channeled into central metabolic pathways like the Krebs cycle. microbiologyresearch.org
Table 2: Potential Biodegradation Characteristics of Dithis compound
| Characteristic | Postulated Feature for Dithis compound | Basis of Postulation (Structurally Related Compound/Concept) | Citation |
| Biodegradability | Expected to be biodegradable | Cinnamaldehyde derivatives are readily biodegradable. | industrialchemicals.gov.au |
| Initial Metabolic Steps | Reduction of double bonds, hydroxylation of aromatic rings | Common microbial strategies for degrading aromatic and unsaturated compounds. | microbiologyresearch.orgnih.gov |
| Key Microbial Groups | Bacteria (e.g., Pseudomonas, Rhodococcus), Fungi | These genera are known for their ability to degrade a wide range of aromatic compounds. | microbiologyresearch.orgmdpi.com |
| Environmental Factors | Aerobic conditions likely favorable, pH and nutrient availability are important | General factors affecting microbial degradation of organic pollutants. | scielo.org.co |
Environmental Persistence and Identification of Transformation Products
The environmental persistence of a chemical is determined by its resistance to degradation processes. orst.edu Compounds that are rapidly degraded by biotic or abiotic means will have a short half-life and are considered non-persistent. ecetoc.org Conversely, those that resist degradation can accumulate in the environment. mdpi.come3s-conferences.org
Given that cinnamaldehyde derivatives are reported to be readily biodegradable, it is plausible that dithis compound would not be highly persistent in environments with active microbial populations. industrialchemicals.gov.au However, its lower water solubility compared to cinnamaldehyde might influence its bioavailability and, consequently, its degradation rate. maynoothuniversity.ie The half-life of a substance can vary significantly depending on the environmental compartment (soil, water, sediment) and conditions. orst.edu
Transformation products are new chemicals formed from the degradation of the parent compound. nih.gov These products can sometimes be more toxic or persistent than the original substance. The photochemical degradation of cinnamaldehyde has been shown to produce several transformation products, including cis-cinnamyl aldehyde, cinnamic acid, styrene, and 1-Oxo-1H-indene. nih.gov Oxidation of cinnamaldehyde can also yield products like benzaldehyde (B42025), benzoic acid, and cinnamaldehyde epoxide. rsc.org
Based on these findings, potential transformation products of dithis compound could arise from similar reactions:
Photoisomerization: Formation of cis-isomers of the dithis compound molecule.
Oxidation: Cleavage of the double bonds to form smaller aldehydes and carboxylic acids, such as cinnamaldehyde and cinnamic acid, and potentially further oxidation to benzoic acid. Epoxidation of the double bonds is also a possibility.
Cyclization: Intramolecular reactions leading to the formation of cyclic structures.
Table 3: Postulated Transformation Products of Dithis compound
| Transformation Process | Potential Products from Dithis compound | Basis of Postulation (Observed in Related Compounds) | Citation |
| Photodegradation | cis-Dithis compound, Cinnamic acid, Benzaldehyde, Styrene derivatives | Based on the identified transformation products of cinnamaldehyde. | nih.govrsc.org |
| Biodegradation | Hydroxylated dithis compound, Phenylpropanoic acid derivatives, Benzoic acid | Common intermediates in the microbial degradation of aromatic compounds. | microbiologyresearch.orgnih.gov |
| Abiotic Oxidation | Epoxides of dithis compound, smaller aldehydes and ketones | Oxidation of double bonds and cleavage of the carbon chain. | rsc.org |
Viii. Research on Dicinnamalacetone Derivatives and Structural Modifications
Synthesis of Substituted Dicinnamalacetone (B213131) Analogues
The primary method for synthesizing dithis compound and its substituted analogues is the Claisen-Schmidt condensation. wikipedia.orgencyclopedia.pub This base-catalyzed reaction involves the double condensation of two equivalents of an aromatic aldehyde with one equivalent of a ketone, typically acetone (B3395972). wikipedia.orgusm.my
The general synthetic route starts with dissolving a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an ethanol-water mixture. wikipedia.orgscholarsresearchlibrary.com An appropriate substituted benzaldehyde (B42025) is then added, followed by acetone. usm.myscholarsresearchlibrary.com The reaction is typically stirred at room temperature or cooled in an ice bath. scholarsresearchlibrary.commdpi.com The resulting product, a substituted dithis compound analogue, often precipitates from the solution and can be collected by filtration. scholarsresearchlibrary.comyoutube.com
By varying the starting aromatic aldehyde, a diverse range of dithis compound derivatives can be produced. For instance, the use of p-anisaldehyde or veratraldehyde in place of benzaldehyde yields dianisalacetone and diveratralacetone, respectively. usm.my This modularity allows for the introduction of different substituent groups onto the terminal phenyl rings of the dithis compound backbone.
The table below summarizes the synthesis of various dithis compound analogues reported in the literature.
| Product | Aldehyde Reactant | Ketone Reactant | Catalyst | Typical Solvent System | Reference |
| Dithis compound | Cinnamaldehyde (B126680) | Acetone | Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | scholarsresearchlibrary.com |
| Dibenzalacetone | Benzaldehyde | Acetone | Sodium Hydroxide (NaOH) | Ethanol/Water | wikipedia.orgusm.my |
| Dianisalacetone | p-Anisaldehyde | Acetone | Not specified | Not specified | usm.my |
| Diveratralacetone | Veratraldehyde | Acetone | Not specified | Not specified | usm.my |
| 4,4'-Dihydroxydibenzalacetone | 4-Hydroxybenzaldehyde | Acetone | Sodium Hydroxide (NaOH) | Not specified | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Dithis compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological or chemical activity. For dithis compound derivatives, research has focused on how modifications, particularly substitutions on the aromatic rings and the length of the conjugated system, affect their properties.
One area of investigation is the antioxidant activity of these compounds. Studies have shown that the presence and nature of substituents on the phenyl rings play a significant role. For example, in a study evaluating hydroxyl radical scavenging activity, dithis compound was found to be an active scavenger. usm.my The introduction of hydroxyl groups to the aromatic rings of the related compound dibenzalacetone has been explored to understand its effect on antioxidant potential. researchgate.net
Another significant area of research is the inhibition of the enzyme aldose reductase (AR), which is implicated in diabetic complications. mdpi.comresearchgate.net A study on curcumin (B1669340) analogues, including dithis compound, found that all tested compounds exhibited moderate to good AR inhibitory activities. mdpi.com The SAR analysis from this research indicated that:
Substituent Effects: The presence of methyl and methoxy (B1213986) groups on the aromatic rings resulted in more significant AR inhibitory activity compared to other substituents. researchgate.net
Conjugation Length: An increase in the length of the conjugated system was correlated with an increase in AR inhibition, suggesting that the extended π-system of dithis compound is beneficial for this activity. researchgate.net
The table below presents findings from SAR studies on dithis compound and related analogues.
| Compound/Derivative | Activity Studied | Key Structural Feature | Finding | Reference |
| Dithis compound | Hydroxyl Radical Scavenging | Extended π-conjugation | Active as a radical scavenger | usm.my |
| Dibenzalacetone Analogues | Aldose Reductase Inhibition | Methyl/Methoxy ring substituents | Enhanced inhibitory activity | researchgate.net |
| Curcuminoids (including Dithis compound) | Aldose Reductase Inhibition | Increased conjugation length | Increased inhibitory activity | researchgate.net |
| Dihydroxydibenzalacetone | Antioxidant Activity | Hydroxyl ring substituents | The hydroxyl group influences antioxidant properties | researchgate.net |
Rational Design of Novel Dithis compound-Based Compounds
Rational design utilizes computational tools to predict the properties of molecules and guide the synthesis of new compounds with desired characteristics. In the context of dithis compound derivatives, computational methods like molecular docking and geometry optimization have been employed to support experimental findings and design novel structures.
Molecular docking studies have been used to substantiate the biological activities observed in laboratory experiments. For instance, the aldose reductase inhibitory activities of curcuminoids were further supported by the results of molecular docking, which helps to visualize and understand the interactions between the compound and the enzyme's active site. mdpi.com This approach provides insights into the binding modes and affinities of the designed molecules, allowing researchers to refine structures for better efficacy.
Geometry optimization using semi-empirical methods has also been applied to dithis compound. scholarsresearchlibrary.com Such calculations can predict molecular properties, including the permanent dipole moment and first-order hyperpolarizability (β), which is relevant for applications in non-linear optics. scholarsresearchlibrary.com By optimizing the geometry of proposed derivatives, researchers can pre-screen candidates for desirable electronic and optical properties before undertaking their synthesis. This computational pre-screening saves time and resources by focusing laboratory efforts on the most promising candidates identified through rational design principles.
Ix. Analytical Chemistry Method Development for Dicinnamalacetone
Development of Quantitative Analytical Methods for Dicinnamalacetone (B213131)
Quantitative analysis of dithis compound relies on techniques that can accurately measure its concentration in a given sample. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For dithis compound, HPLC methods are used to assess purity, with purity levels often exceeding 98.0% being reported for commercial standards. The development of a quantitative HPLC method involves a systematic process of selecting the appropriate stationary phase (column), mobile phase, and detector to achieve optimal separation and sensitivity. jneonatalsurg.com A reverse-phase C8 or C18 column is commonly used for organic compounds like dithis compound, often with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. journalbji.comresearchgate.net Detection is typically performed using a UV detector set at a wavelength where dithis compound exhibits strong absorbance. nih.gov Method development and validation are guided by International Conference on Harmonisation (ICH) guidelines to ensure the procedure is fit for its intended purpose. journalbji.com
UV-Vis Spectrophotometry UV-Vis spectrophotometry is a straightforward and rapid method for quantitative analysis based on the Beer-Lambert law, which correlates absorbance with concentration. Dithis compound possesses an extended system of conjugated double bonds, making it a strong chromophore that absorbs light in the UV-visible region. stackexchange.com The maximum absorbance (λmax) for dithis compound is a key parameter for quantitative analysis. While Woodward-Fieser rules can provide an approximation, experimental determination is crucial. stackexchange.com For instance, the λmax of dithis compound has been reported to be 377 nm in 95% ethanol (B145695). stackexchange.com This technique is particularly useful for rapid quantification in quality control settings and for monitoring reaction progress. mdpi.comdenovix.com
| Parameter | UV-Vis Spectrophotometry | Details / Findings | Source |
| λmax (Calculated) | 335 nm | Based on Woodward-Fieser rules for α,β-unsaturated ketones with extended conjugation. | stackexchange.com |
| λmax (Experimental) | 377 nm | Measured in a 95% ethanol solvent. The difference from the calculated value highlights the influence of the solvent and molecular environment. | stackexchange.com |
| Principle | Beer-Lambert Law | Relates the absorbance of light to the concentration of the substance in solution. | |
| Application | Quantitative Analysis | Used for determining the concentration of dithis compound in solutions. | denovix.com |
Detection and Identification of Dithis compound Transformation Products
During synthesis, storage, or use, dithis compound can undergo transformations, leading to the formation of related substances, intermediates, or degradation products. Identifying these transformation products is critical for understanding reaction mechanisms and ensuring product purity.
The synthesis of dithis compound via a double aldol (B89426) condensation involves an intermediate compound formed from the reaction of one mole of cinnamaldehyde (B126680) with one mole of acetone (B3395972). This intermediate is typically not isolated as it readily undergoes a rapid intramolecular cyclization to form the final, more stable dithis compound product. brainly.com This intermediate represents a key transformation product in the synthetic pathway.
Hyphenated analytical techniques are exceptionally powerful for the identification of unknown transformation products. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns. ifremer.fr GC-MS is suitable for analyzing thermally stable transformation products of dithis compound and can provide detailed structural information by comparing fragmentation patterns with spectral libraries. liverpool.ac.uknih.goved.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique used to analyze compounds that may not be suitable for GC, including less volatile or thermally labile degradation products. americanpharmaceuticalreview.com The process involves separating the mixture using HPLC, followed by mass analysis. nih.gov By subjecting a selected ion to a second stage of mass analysis (MS/MS), detailed structural information can be obtained from the resulting fragment ions, allowing for the elucidation of unknown structures. nih.govinformaticsjournals.co.in This methodology is widely applied in the pharmaceutical industry to characterize stress degradation products under conditions such as acid or base hydrolysis, oxidation, and photolysis. informaticsjournals.co.inmdpi.com
| Analytical Technique | Application in Dithis compound Analysis | Findings / Principles | Source |
| GC-MS | Identification of volatile transformation products and impurities. | Separates compounds based on boiling point and polarity, followed by identification via mass spectral fragmentation patterns. | ifremer.frliverpool.ac.uked.gov |
| LC-MS/MS | Identification and structural elucidation of non-volatile or thermally unstable transformation and degradation products. | Provides molecular weight information and detailed structural data through fragmentation analysis (MS/MS), crucial for identifying unknowns. | americanpharmaceuticalreview.comnih.govnih.gov |
| Reaction Monitoring | Identification of synthetic intermediates. | The intermediate from the initial condensation of cinnamaldehyde and acetone is a known transformation product that rapidly converts to dithis compound. | brainly.com |
Evaluation of Analytical Method Performance for Dithis compound Studies
Once an analytical method is developed, it must be validated to demonstrate its performance and reliability for its intended use. Validation ensures that the method is accurate, precise, and specific. The evaluation of performance is typically based on parameters established by the International Conference on Harmonisation (ICH). journalbji.com
For a quantitative HPLC method for dithis compound, the following performance characteristics would be evaluated:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is demonstrated by showing that peaks are well-resolved from each other. nih.gov
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient close to 0.999 is typically desired. journalbji.cominformaticsjournals.co.in
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria for recovery being between 90.0% and 110.0%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. journalbji.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage.
The performance of UV-Vis spectrophotometry is evaluated based on its adherence to the Beer-Lambert law within a specific concentration range (linearity) and its ability to provide reproducible measurements (precision). The development of chemometric models can further enhance the robustness and accuracy of UV-Vis spectral analysis, making it a powerful tool for rapid, non-targeted screening. mdpi.com
| Performance Parameter | Description | Typical Acceptance Criteria (for HPLC) | Source |
| Specificity | Ability to measure the analyte accurately in the presence of other components. | Peak purity and resolution > 1.5 between adjacent peaks. | nih.gov |
| Linearity | Proportional relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.999. | journalbji.cominformaticsjournals.co.in |
| Accuracy | Closeness of measured value to the true value. | 90.0% - 110.0% recovery. | researchgate.net |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (%RSD) ≤ 2%. | researchgate.net |
| LOD / LOQ | Lowest concentration that can be reliably detected / quantified. | Determined based on signal-to-noise ratio or calibration curve slope. | journalbji.com |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | %RSD of results should remain low under varied conditions. | researchgate.net |
Q & A
Q. How can researchers enhance the reproducibility of this compound-related experiments?
- Methodological Answer :
- Protocol Registries : Pre-register methods on platforms like Protocols.io to deter HARKing (Hypothesizing After Results are Known) .
- Reagent Authentication : Use batch-tracking for chemicals and cell lines (e.g., STR profiling) .
- Negative Controls : Include solvent-only and sham-treated groups to confirm observed effects are compound-specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
